2-Ethoxy-5-methylphenylboronic acid
Overview
Description
2-Ethoxy-5-methylphenylboronic acid is an organic compound with the molecular formula C9H13BO3. It is characterized by the presence of ethoxy, methyl, and phenyl functional groups attached to a boronic acid moiety. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .
Mechanism of Action
Target of Action
2-Ethoxy-5-methylphenylboronic acid is a type of boronic acid derivative Boronic acids are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with them .
Mode of Action
Boronic acids, in general, are known to interact with their targets through the formation of reversible covalent bonds . This allows them to modulate the activity of their targets in a controlled manner.
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura coupling reactions, a type of carbon-carbon bond-forming reaction . This suggests that this compound may be involved in similar biochemical transformations.
Pharmacokinetics
The compound’s physical properties, such as its molecular weight (18001) and its solid form , suggest that it may have good bioavailability.
Result of Action
Given its potential involvement in suzuki-miyaura coupling reactions , it may play a role in the synthesis of various biologically active molecules.
Action Environment
Like other boronic acids, its stability and reactivity may be influenced by factors such as ph and temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethoxy-5-methylphenylboronic acid can be synthesized through several methods. One common approach involves the borylation of 2-ethoxy-5-methylphenyl halides using boronic acid derivatives. The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction is carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-5-methylphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The compound can be oxidized to form phenols or quinones under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Bases: Like potassium carbonate or sodium hydroxide for substitution reactions
Major Products Formed
Biaryls: Formed through Suzuki-Miyaura coupling.
Phenols: Resulting from oxidation reactions.
Substituted Phenyl Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
2-Ethoxy-5-methylphenylboronic acid has diverse applications in scientific research:
Organic Synthesis: Widely used in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Medicinal Chemistry: Employed in the development of boron-containing drugs and as a building block for bioactive compounds.
Material Science: Utilized in the preparation of advanced materials, such as polymers and electronic devices.
Biological Research: Investigated for its potential in enzyme inhibition and as a probe for studying biological processes.
Comparison with Similar Compounds
Similar Compounds
2-Ethoxy-5-methoxyphenylboronic acid: Similar structure but with a methoxy group instead of a methyl group.
3-Bromo-2-ethoxy-5-methylphenylboronic acid: Contains a bromine atom, making it more reactive in certain reactions.
Uniqueness
2-Ethoxy-5-methylphenylboronic acid is unique due to its specific functional groups, which provide distinct reactivity and selectivity in chemical reactions. Its ethoxy and methyl groups offer steric and electronic properties that can influence reaction outcomes, making it a valuable compound in organic synthesis .
Properties
IUPAC Name |
(2-ethoxy-5-methylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-3-13-9-5-4-7(2)6-8(9)10(11)12/h4-6,11-12H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGGTPGSWHNQEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C)OCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10404914 | |
Record name | 2-Ethoxy-5-methylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10404914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123291-97-4 | |
Record name | 2-Ethoxy-5-methylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10404914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Ethoxy-5-methylphenylboronic Acid (contains varying amounts of Anhydride) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.